molecular formula C7H9ClN2O2S B13313455 [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride

[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride

Cat. No.: B13313455
M. Wt: 220.68 g/mol
InChI Key: JMGFIOGHQYKKNL-UHFFFAOYSA-N
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Description

[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride typically involves the reaction of a pyrazole derivative with methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Addition Reactions: The double bond in the prop-2-en-1-yl group can undergo addition reactions with various electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Addition: Electrophiles like halogens or hydrogen halides can be used in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Chemistry: In chemistry, [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various heterocyclic compounds.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential as a pharmacophore. Pyrazole derivatives, in general, have shown activities such as anti-inflammatory, antimicrobial, and anticancer properties. This specific compound could be explored for similar activities.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

  • [1-(Prop-2-en-1-yl)-1H-pyrazol-3-yl]methanesulfonyl chloride
  • [1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride
  • [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl fluoride

Comparison: Compared to its analogs, [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride may exhibit unique reactivity due to the position of the methanesulfonyl chloride group. This can influence its chemical behavior and the types of reactions it undergoes. Additionally, the presence of the prop-2-en-1-yl group can affect its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

(2-prop-2-enylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H9ClN2O2S/c1-2-5-10-7(3-4-9-10)6-13(8,11)12/h2-4H,1,5-6H2

InChI Key

JMGFIOGHQYKKNL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CC=N1)CS(=O)(=O)Cl

Origin of Product

United States

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